molecular formula C6H12ClNO3 B3160057 Ethyl 4-amino-3-oxobutanoate hydrochloride CAS No. 86578-58-7

Ethyl 4-amino-3-oxobutanoate hydrochloride

Cat. No. B3160057
CAS RN: 86578-58-7
M. Wt: 181.62 g/mol
InChI Key: NOABZNWOTUVIJE-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-oxobutanoate hydrochloride is a chemical compound with the molecular formula C6H11NO3.ClH . It has a molecular weight of 167.63 .


Synthesis Analysis

The synthesis of this compound could potentially involve the alkylation of enolate ions . This process involves the reaction of the nucleophilic enolate ion with an electrophilic alkyl halide in an S N 2 reaction, displacing the leaving group by backside attack . The malonic ester synthesis, a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms, could also be relevant .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h5H,3,7H2,1-2H3;1H .


Chemical Reactions Analysis

Enolate ions, which are involved in the synthesis of this compound, are known for their reactivity in S N 2 reactions . They can act as nucleophiles on alkyl halides, acyl (acid) chlorides, and more .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 122-123°C . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

EBOB-HCl has been used in a variety of scientific research applications. It has been used in the synthesis of chiral molecules, and it has been used to study the effects of chiral molecules on the environment. It has also been used in biochemical and physiological studies, as well as in laboratory experiments.

Mechanism of Action

EBOB-HCl acts as an inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in many physiological processes. By inhibiting the enzyme, EBOB-HCl can affect the levels of acetylcholine in the body, which can lead to changes in the body’s physiology.
Biochemical and Physiological Effects
EBOB-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the levels of acetylcholine in the body, which can lead to changes in the body’s physiology. It has also been shown to affect the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids, as well as the activity of enzymes involved in the synthesis of neurotransmitters.

Advantages and Limitations for Lab Experiments

EBOB-HCl has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a chiral molecule, which can be used to study the effects of chiral molecules on the environment. However, it is important to note that it is not very soluble in water, which can limit its use in some experiments.

Future Directions

There are a variety of potential future directions for EBOB-HCl. One potential direction is to further investigate its effects on the metabolism of carbohydrates, proteins, and lipids. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes, such as those involved in the synthesis of neurotransmitters. Furthermore, it could be used to study the effects of chiral molecules on the environment, as well as to develop new methods of synthesizing chiral molecules. Finally, it could be used to develop new drugs that target specific enzymes or pathways.

Safety and Hazards

The compound is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

ethyl 4-amino-3-oxobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-2-10-6(9)3-5(8)4-7;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOABZNWOTUVIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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